![molecular formula C18H20N4 B3804484 N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}cyclopentanamine](/img/structure/B3804484.png)
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}cyclopentanamine
Overview
Description
Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure . Benzimidazole and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with carbondisulphide in alkaline alcoholic solution, reaction with aromatic aldehydes, aliphatic aldehydes, or reaction with cyanogen bromide in acetonitrile solution .Molecular Structure Analysis
The benzimidazole ring system is inclined to the benzene ring . The crystal structure features O—H N and C—H O hydrogen bonding and C—H and – interactions, which were investigated using Hirshfeld surface analysis .Chemical Reactions Analysis
The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .Mechanism of Action
While the specific mechanism of action for “N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}cyclopentanamine” is not known, benzimidazole derivatives are known to have a wide range of biological activities. For example, they can interact with various enzymes and receptors in the body, leading to their diverse pharmacological effects .
Future Directions
properties
IUPAC Name |
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]cyclopentanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-2-8-15(7-1)20-12-14-6-5-11-19-18(14)22-13-21-16-9-3-4-10-17(16)22/h3-6,9-11,13,15,20H,1-2,7-8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXESGCTVKRNTNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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